2-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. Its structure includes a 1,2,4-oxadiazole ring substituted with a 2-chlorophenyl group at position 3, linked via a methylsulfanyl bridge to the pyrimidinone scaffold. A 4-methylphenyl group is attached at position 3 of the thienopyrimidinone core. The oxadiazole moiety may enhance metabolic stability and binding affinity compared to simpler substituents, as seen in related heterocyclic systems .
Properties
IUPAC Name |
2-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O2S2/c1-13-6-8-14(9-7-13)27-21(28)19-17(10-11-30-19)24-22(27)31-12-18-25-20(26-29-18)15-4-2-3-5-16(15)23/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDCMROZZIXSGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Oxadiazole Ring: The synthesis begins with the preparation of the 1,2,4-oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Thienopyrimidine Core Construction: The thienopyrimidine core is synthesized by reacting thiophene derivatives with suitable amines and aldehydes or ketones, followed by cyclization.
Coupling Reactions: The final step involves coupling the oxadiazole and thienopyrimidine moieties through a sulfanyl linkage. This can be accomplished using thiol-based reagents and appropriate coupling agents under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting ketone or nitro groups to alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Cyclization: Intramolecular cyclization reactions can occur under specific conditions, leading to the formation of additional ring structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and varying temperatures and pressures depending on the desired transformation.
Scientific Research Applications
2-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one has shown potential in various scientific research applications, including:
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and biological studies.
Medicine: Potential therapeutic applications include its use as a lead compound for the development of new medications targeting specific diseases or conditions.
Industry: The compound can be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Antimicrobial Activity
Compound 4i () exhibited moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with an MIC of 1 mg/mL, but lower efficacy than ciprofloxacin .
TRPA1 Inhibition Potential
Thieno[2,3-d]pyrimidin-4-one derivatives from Boehringer Ingelheim () are patented as TRPA1 inhibitors, suggesting the core’s versatility in modulating ion channels . The target compound’s thieno[3,2-d]pyrimidin-4-one core differs in ring fusion position, which could influence conformational stability and receptor interaction.
Physicochemical Properties
The oxadiazole group in the target compound may improve metabolic stability compared to the isoxazole in ’s analog . Computational studies on chromeno-pyrimidine analogs () highlight the importance of lipophilicity (LogP ~3.5) and polar surface area (PSA ~70 Ų) for bioavailability, suggesting similar parameters for the target compound .
Biological Activity
The compound 2-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound features a complex structure that includes a thienopyrimidinone core, an oxadiazole moiety, and various substituents that may influence its biological activity. The molecular formula is , and it possesses a molecular weight of approximately 433.89 g/mol. The presence of chlorine and sulfur atoms in its structure may contribute to its reactivity and biological interactions.
Antimicrobial Activity
Research has shown that thienopyrimidinones, similar to the compound , exhibit significant antimicrobial properties. A study evaluated various thienopyrimidinone derivatives against multiple bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features demonstrated notable antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 5 to 50 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thienopyrimidinone Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 4c | Staphylococcus aureus | 10 |
| 4e | Escherichia coli | 15 |
| 5g | Salmonella typhi | 25 |
Anticancer Activity
The anticancer potential of related compounds has been extensively studied. For instance, derivatives of thieno[3,2-d]pyrimidinones have been shown to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and cell cycle arrest. In vitro studies revealed that certain derivatives significantly inhibited cell proliferation in HepG2 liver cancer cells .
Case Study: Apoptosis Induction
A recent study highlighted the effects of a thienopyrimidinone derivative on HepG2 cells:
- Treatment : Cells treated with the compound at concentrations of 5 µM and 10 µM.
- Results :
- Increased apoptosis was observed (22% early apoptosis).
- Caspase-3 activity was significantly elevated (7-fold increase compared to control).
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial and cancer cells. Studies suggest that the oxadiazole moiety may enhance bioactivity by facilitating interactions with DNA or proteins involved in cell signaling pathways.
Q & A
Q. What are the standard synthetic protocols for preparing this compound, and how are intermediates characterized?
The synthesis involves multi-step organic reactions, including:
- Step 1 : Formation of the thieno[3,2-d]pyrimidin-4-one core via cyclization under reflux conditions (e.g., using ethanol or DMF as solvents).
- Step 2 : Introduction of the sulfanyl group via nucleophilic substitution, often requiring anhydrous conditions.
- Step 3 : Coupling the 1,2,4-oxadiazole moiety using a [3+2] cycloaddition or condensation reaction. Characterization : Intermediates and final products are purified via column chromatography and analyzed by -NMR, -NMR, IR spectroscopy, and mass spectrometry. Thin-layer chromatography (TLC) monitors reaction progress .
Q. How is the molecular structure confirmed, and what analytical techniques are critical for validation?
- X-ray crystallography provides definitive structural confirmation, particularly for resolving stereochemistry and bond angles. Software like SHELX refines crystallographic data to atomic precision .
- Spectroscopic consistency : NMR chemical shifts (e.g., signals for methyl groups at δ 2.3–2.5 ppm) and IR absorptions (e.g., C=O stretch at ~1700 cm) must align with predicted values for the target structure .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfanyl coupling step, and what statistical methods guide experimental design?
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). Bayesian optimization algorithms efficiently explore parameter spaces with minimal trials, outperforming traditional grid searches .
- Case Study : For analogous thienopyrimidine derivatives, optimizing solvent polarity (e.g., switching from DMF to THF) increased yields by 15–20% .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Multi-technique cross-validation : Combine - HSQC/HMBC NMR to assign ambiguous proton environments. For example, distinguishing between oxadiazole and pyrimidine carbons requires DEPT-135 data .
- Crystallographic backup : If NMR data conflicts (e.g., unexpected splitting due to rotamers), single-crystal X-ray diffraction provides unambiguous resolution .
Q. How can computational methods predict biological activity, and what docking models are suitable for this compound?
- Target selection : Prioritize kinases or phosphodiesterases based on structural analogs (e.g., fluorophenyl-oxadiazole derivatives show PDE4 inhibition ).
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities. Focus on the oxadiazole and sulfanyl groups as key pharmacophores; adjust force fields to account for halogen bonding (Cl-phenyl interactions) .
Q. What are the challenges in scaling up synthesis while maintaining purity, and how are impurities profiled?
- Scale-up risks : Exothermic reactions (e.g., cyclization steps) require controlled heating and inline IR monitoring to prevent byproduct formation.
- Impurity profiling : LC-MS/MS identifies trace intermediates (e.g., unreacted thiol precursors). Preparative HPLC isolates impurities for structural determination .
Methodological Considerations
Q. How should researchers design stability studies under varying pH and temperature conditions?
- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 40°C. Monitor degradation via HPLC-UV at 254 nm.
- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life under storage conditions .
Q. What in vitro assays are recommended for initial biological screening?
- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (IC determination).
- Enzyme inhibition : Fluorescence-based assays (e.g., PDE4B inhibition using cAMP analogs). Include positive controls like rolipram for validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
